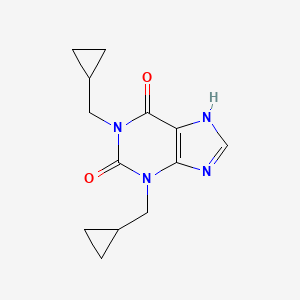
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H15BrO3 It is a derivative of tetrahydropyran, featuring a bromine atom and a methoxy group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-4-methoxyphenol with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated or hydroxylated products.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-bromo-4-methoxy-5-methylphenoxy)tetrahydro-2H-pyran: Similar structure with an additional methyl group.
2-(4-bromophenoxy)tetrahydropyran: Lacks the methoxy group.
4-(bromomethyl)tetrahydro-2H-pyran: Different substitution pattern on the pyran ring.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H15BrO3/c1-14-9-5-6-11(10(13)8-9)16-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
PBSGLKCWQCRPMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC2CCCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Dioxo-1,2,3,4-tetrahydro-2lambda6-benzo[c][1,2]thiazin-4-ylamine](/img/structure/B8378736.png)








![methyl 2-(cyclopropanecarbonyl)-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8378808.png)
